4-Cyclopropyl-L-phenylalanine HCl

Description

Definition as a Non-Canonical Amino Acid (ncAA) and its Structural Significance in Bio-functional Molecules

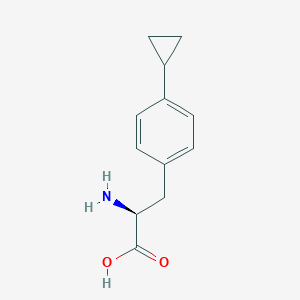

4-Cyclopropyl-L-phenylalanine is classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 common proteinogenic amino acids. Its fundamental structure consists of an L-phenylalanine scaffold, which is modified by the attachment of a cyclopropyl (B3062369) group at the fourth position (para position) of the phenyl ring.

The structural significance of this modification is profound. The cyclopropyl group is a small, rigid carbocyclic ring that imparts significant conformational constraints on the amino acid side chain. researchgate.netunl.pt Unlike the flexible alkyl chains or the planar phenyl group of natural amino acids, the three-dimensional and strained nature of the cyclopropane (B1198618) ring restricts the rotational freedom of the side chain. This rigidity can force the peptide backbone into specific secondary structures, such as β-turns and β-sheets. nih.gov By incorporating 4-cyclopropyl-L-phenylalanine into a peptide, scientists can create molecules with more defined three-dimensional shapes, which is crucial for studying structure-activity relationships and designing molecules with high specificity for biological targets. unl.ptnih.gov

Position within the Landscape of Engineered Amino Acids for Peptide and Protein Research

The engineering of amino acids has provided a powerful toolkit for biochemists and medicinal chemists. These ncAAs can be broadly categorized based on the functionalities they introduce. 4-Cyclopropyl-L-phenylalanine belongs to the class of conformationally restricted amino acids. Its primary utility is to enforce a particular geometry on a peptide or protein. nih.gov

This contrasts with other classes of ncAAs, such as those bearing reactive groups for "click chemistry" (e.g., 4-Azido-L-phenylalanine), those containing heavy atoms for X-ray crystallography (e.g., p-iodo-L-phenylalanine), or those designed to act as photoswitches. nih.govmedchemexpress.comproquest.com While those amino acids are designed for labeling, imaging, or controlling protein function, 4-cyclopropyl-L-phenylalanine is used as a structural tool to probe and refine the interaction between a molecule and its binding partner. nih.gov For example, the incorporation of conformationally constrained amino acids can lead to peptides with enhanced resistance to enzymatic degradation and improved cell permeability, which are desirable properties for therapeutic candidates. mdpi.comresearchgate.net

Overview of Core Research Trajectories and Academic Relevance

Research involving 4-Cyclopropyl-L-phenylalanine HCl primarily focuses on its application in peptide and peptidomimetic design. A significant research trajectory is its use in synthesizing analogs of biologically active peptides to understand how conformational rigidity influences their function. A key example is its incorporation into enkephalins, which are endogenous opioid peptides. Studies have shown that peptides containing specific stereoisomers of cyclopropyl phenylalanine exhibit strong binding affinity for opioid receptors, demonstrating that the conformational restriction imposed by the cyclopropyl group is critical for bioactivity. nih.gov

The academic relevance of this compound lies in its ability to help answer fundamental questions in molecular recognition. By systematically replacing natural amino acids with constrained analogs like 4-cyclopropyl-L-phenylalanine, researchers can map the bioactive conformation of a peptide ligand. This information is invaluable for the rational design of potent and selective agonists or antagonists for various receptors. unl.pt Furthermore, this ncAA serves as a building block in the development of novel peptide-based therapeutics with improved pharmacological profiles, such as enhanced stability and target specificity. mdpi.com The synthesis of such modified peptides contributes to the broader fields of medicinal chemistry, chemical biology, and drug discovery. nih.govsioc-journal.cn

Compound Reference Table

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7,13H2,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPWUPYILOWPM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of 4 Cyclopropyl L Phenylalanine Hcl into Peptides and Proteins

Genetic Code Expansion (GCE) Techniques for Site-Specific Integration

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as 4-Cyclopropyl-L-phenylalanine, into proteins in living cells. gla.ac.uk This is achieved by engineering and introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is reserved for the ncAA and does not cross-react with the host cell's translational machinery. researchgate.netnih.gov

Engineering Orthogonal Aminoacyl-tRNA Synthetase (aaRS) and tRNA Pairs

The cornerstone of GCE is the creation of an orthogonal aaRS/tRNA pair that is specific for the desired ncAA. mdpi.com For incorporating a phenylalanine analog like 4-Cyclopropyl-L-phenylalanine, a common strategy involves evolving a tyrosyl-tRNA synthetase (TyrRS) or a phenylalanyl-tRNA synthetase (PheRS) from an organism like Methanocaldococcus jannaschii. researchgate.netnih.gov The active site of the chosen synthetase is mutated to accommodate the cyclopropyl (B3062369) moiety at the para position of the phenyl ring while discriminating against the natural amino acids.

The engineering process typically involves creating a library of synthetase mutants and employing a selection process. This often utilizes a reporter gene, such as green fluorescent protein (GFP), containing a premature stop codon (e.g., amber codon, UAG) at a permissive site. researchgate.net In the presence of 4-Cyclopropyl-L-phenylalanine, only cells with a functional engineered synthetase that can charge its cognate suppressor tRNA with the ncAA will produce the full-length, fluorescent reporter protein. Through rounds of positive and negative selection, highly specific and efficient aaRS variants can be isolated.

Table 1: Examples of Phenylalanine Analogs Incorporated via Engineered aaRS/tRNA Pairs

| Non-Canonical Amino Acid | Orthogonal Synthetase Origin | Reporter System | Reference |

| p-Iodo-L-phenylalanine | M. jannaschii TyrRS | T4 Lysozyme | nih.gov |

| p-Azido-L-phenylalanine | M. concilii TyrRS | sfGFP | researchgate.net |

| p-Acetyl-L-phenylalanine | M. jannaschii TyrRS | - | nih.gov |

| p-Chloropropynyl Phenylalanine | Mutant Phenylalanyl-tRNA Synthetase | In vitro translation | nih.gov |

While a specific engineered synthetase for 4-Cyclopropyl-L-phenylalanine is not prominently documented in the provided search results, the established methodologies for other phenylalanine analogs provide a clear blueprint for its development. The key challenge lies in modifying the synthetase's binding pocket to perfectly accommodate the size and shape of the cyclopropyl group.

Achieving Site-Specific Incorporation within Recombinant Proteins

Once a specific orthogonal aaRS/tRNA pair for 4-Cyclopropyl-L-phenylalanine is established, it can be used to introduce this ncAA at any desired position within a recombinant protein. This is accomplished by mutating the codon at the target site in the gene of interest to a nonsense codon, typically the amber stop codon (UAG). nih.govnih.gov When this modified gene is expressed in a host organism containing the engineered aaRS/tRNA pair and supplied with 4-Cyclopropyl-L-phenylalanine in the growth medium, the suppressor tRNA recognizes the UAG codon and inserts the ncAA, leading to the production of the full-length, modified protein.

This technique has been successfully used to incorporate a variety of phenylalanine analogs into different proteins to probe protein structure, function, and interactions. nih.govnih.gov For instance, the incorporation of p-iodo-L-phenylalanine has been used to facilitate X-ray crystallography studies. nih.gov Similarly, the site-specific introduction of 4-Cyclopropyl-L-phenylalanine could be used to study the effects of conformational rigidity on protein folding and stability.

Residue-Specific Global Substitution Strategies for Phenylalanine Analogs

In addition to site-specific incorporation, GCE techniques can be adapted for the global substitution of a specific natural amino acid with an analog throughout the proteome. For phenylalanine analogs, this would involve engineering an orthogonal aaRS/tRNA pair that recognizes a sense codon for phenylalanine instead of a stop codon. This approach, while more challenging due to competition with the endogenous translational machinery, can be valuable for creating proteins with globally altered properties. However, achieving high fidelity and efficiency in residue-specific global substitution remains a significant area of research.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides. This technique allows for the direct and controlled incorporation of non-canonical amino acids, including 4-Cyclopropyl-L-phenylalanine, into a growing peptide chain.

Integration of 4-Cyclopropyl-L-phenylalanine into Synthetic Peptide Sequences

In SPPS, the peptide is assembled sequentially while anchored to an insoluble solid support. nih.gov To incorporate 4-Cyclopropyl-L-phenylalanine, its N-α-amino group is temporarily protected, most commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. echobiosystems.com This protected amino acid, N-Fmoc-4-cyclopropyl-L-phenylalanine, is then activated and coupled to the free N-terminus of the growing peptide chain on the solid support. echobiosystems.com The Fmoc protecting group is subsequently removed, and the next amino acid in the sequence is coupled. This cycle is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the solid support and any side-chain protecting groups are removed. nih.gov

The use of SPPS provides complete control over the peptide sequence, allowing for the precise placement of 4-Cyclopropyl-L-phenylalanine at one or multiple positions within the peptide. This methodology is widely used to create peptides with modified properties for various research and therapeutic applications. frontiersin.orgnih.gov

Influence of the Cyclopropyl Moiety on Peptide Conformational Constraints

The incorporation of a cyclopropyl group into a peptide backbone can significantly influence its conformational properties. nih.gov The rigid, three-membered ring of the cyclopropyl group restricts the rotational freedom of the phenylalanine side chain, which in turn can impose constraints on the local peptide backbone conformation. researchgate.net

Studies on peptides containing cyclopropane-derived amino acids have shown that the cyclopropyl moiety can induce specific secondary structures, such as β-turns. researchgate.net The electronic effects of substituents on the phenyl ring can also modulate these conformational preferences. For example, electron-donating groups can enhance CH-π interactions, further stabilizing folded conformations. nih.gov The conformational rigidity imparted by the cyclopropyl group can be advantageous in designing peptides with enhanced biological activity and stability, as it can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. nih.gov

Table 2: Conformational Effects of Cyclopropyl Groups in Peptides

| Peptide System | Observed Conformational Effect | Method of Analysis | Reference |

| Peptides with 2,3-methanopipecolic acids | Increased cis isomer population around the amide bond | NMR, X-ray Crystallography | researchgate.net |

| Phenylalanine-incorporated cyclic peptide | Modulation of CH-π interactions and peptide folding | NMR | nih.gov |

| General constrained peptides | Increased affinity and metabolic stability | Review | nih.gov |

Applications in Advanced Biochemical and Chemical Biology Research

Role as a Conformational and Spectroscopic Probe in Protein Environments

The introduction of unnatural amino acids into proteins at specific sites is a powerful strategy to gain insights into protein structure, dynamics, and function. The unique chemical moieties on these UAAs can serve as spectroscopic reporters, providing information about their local environment within the protein.

Development and Application as Vibrational Reporters

The development of UAAs as vibrational reporters has revolutionized the study of protein environments. These probes contain specific chemical groups with vibrational frequencies that are sensitive to their local electrostatic environment, hydrogen bonding, and solvent exposure. While direct studies on 4-cyclopropyl-L-phenylalanine as a vibrational reporter are limited in publicly available research, the principles are well-established with other UAAs like 4-cyano-L-phenylalanine (pCNPhe).

The nitrile group (C≡N) in pCNPhe, for instance, has a distinct vibrational frequency in a region of the infrared (IR) spectrum that is relatively free from other protein absorptions. researchgate.netnih.govnih.gov This allows for the clear detection and analysis of the nitrile stretch, which shifts in response to changes in the local environment. It is conceivable that the cyclopropyl (B3062369) group of 4-cyclopropyl-L-phenylalanine could also serve as a vibrational reporter, although its signals might be more complex and lie in a more crowded region of the protein IR spectrum. The C-H and C-C stretching and bending vibrations of the cyclopropyl ring are sensitive to the local environment and could potentially be used as probes.

Utilization of Isotopic Variants for Local Environment Sensitivity Studies

A powerful extension of using UAAs as vibrational reporters is the use of isotopic labeling. By synthesizing and incorporating isotopic variants of a UAA, researchers can definitively assign the vibrational modes of the probe and enhance the sensitivity of the measurements.

In studies with pCNPhe, isotopomers such as ¹³C-labeled and ¹⁵N-labeled pCNPhe have been synthesized and incorporated into proteins. nih.gov The resulting shifts in the nitrile vibrational frequency allow for unambiguous assignment of the peak corresponding to the probe. Furthermore, the sensitivity of the nitrile symmetric stretching frequency of each isotopic variant to the local environment can be precisely measured. nih.gov

Following this paradigm, isotopic variants of 4-cyclopropyl-L-phenylalanine, such as those containing ¹³C or deuterium (B1214612) in the cyclopropyl ring, could be synthesized. These variants would allow for the precise assignment of the cyclopropyl vibrational modes and would enhance the ability to detect and interpret subtle changes in the local protein environment.

Table 1: Isotopic Shifts of the Nitrile Symmetric Stretch of pCNPhe in Different Environments (Illustrative Example)

| Isotopic Variant | Environment | Wavenumber (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| pCNPhe | D₂O | 2232.8 | - |

| ¹³C-pCNPhe | D₂O | 2199.4 | -33.4 |

| ¹⁵N-pCNPhe | D₂O | 2213.2 | -19.6 |

| ¹³C¹⁵N-pCNPhe | D₂O | 2179.8 | -53.0 |

This table illustrates the principle of using isotopic variants with data from pCNPhe studies and is meant to be representative of the types of measurements that could be applied to 4-cyclopropyl-L-phenylalanine.

Probing Multiple Local Environments Simultaneously

The use of multiple UAA probes or a combination of a UAA probe with other spectroscopic techniques allows for the simultaneous investigation of different regions within a protein. This approach can provide a more comprehensive picture of protein dynamics and conformational changes.

By incorporating isotopically distinct versions of a UAA at different sites within the same protein, researchers can resolve the signals from each probe and monitor the local environment at multiple locations simultaneously. nih.gov This has been successfully demonstrated with pCNPhe, where different isotopic variants were incorporated into a single protein to probe multiple local environments at the same time. nih.gov

This strategy could be directly applied using 4-cyclopropyl-L-phenylalanine. By site-specifically incorporating different isotopic variants of this UAA into a protein of interest, it would be possible to simultaneously monitor conformational changes and environmental fluctuations in different domains or subunits of the protein in response to ligand binding, folding, or other functional triggers.

Design of Fluorescent Probes Incorporating the Cyclopropyl Moiety for Receptor Studies

Fluorescent probes are indispensable tools for studying receptor biology, enabling the visualization of receptor localization, trafficking, and ligand binding. Unnatural amino acids can be used to create fluorescent probes by either being inherently fluorescent or by serving as a scaffold for the attachment of a fluorophore.

While there is no specific literature on fluorescent probes derived directly from 4-cyclopropyl-L-phenylalanine, the principles of probe design are well-established. For instance, p-cyano-phenylalanine has been shown to be a useful fluorescent probe itself, with its fluorescence emission being sensitive to the solvent environment. nih.gov This property has been exploited to study protein binding and folding. nih.gov

A potential strategy for developing a fluorescent probe based on 4-cyclopropyl-L-phenylalanine would be to chemically modify the phenylalanine ring with a fluorescent dye. The cyclopropyl group could serve to modulate the electronic properties of the fluorophore or to provide a specific, non-natural interaction with the target receptor, potentially enhancing selectivity. The design of such probes would involve synthesizing derivatives of 4-cyclopropyl-L-phenylalanine that are suitable for site-specific incorporation into proteins or for use as small molecule ligands for receptors. nih.govresearchgate.netresearchgate.net

Contributions to Enzyme Mechanism Elucidation

The unique chemical reactivity of the cyclopropyl group makes 4-cyclopropyl-L-phenylalanine a potentially valuable tool for investigating enzyme mechanisms, particularly those involving radical-mediated reactions or ring-opening processes.

Investigation of Enzyme-Catalyzed Cyclopropane (B1198618) Ring-Opening Reactions

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions, which can be initiated by enzymes. The study of such reactions can provide valuable insights into the catalytic mechanisms of enzymes. While specific studies on the enzymatic ring-opening of 4-cyclopropyl-L-phenylalanine are not readily found in the literature, the general principles of enzyme-catalyzed cyclopropane ring-opening are known. scispace.com

For example, if 4-cyclopropyl-L-phenylalanine were a substrate for an enzyme like phenylalanine hydroxylase, the enzyme's catalytic cycle could potentially lead to the opening of the cyclopropyl ring. nih.govresearchgate.netresearchgate.net The detection and characterization of the resulting products would provide direct evidence for the involvement of specific radical or cationic intermediates in the enzymatic reaction. This approach could be used to probe the mechanisms of various oxidases, reductases, and lyases that might act on this unnatural amino acid.

Table 2: Potential Products of Enzyme-Catalyzed Ring-Opening of 4-Cyclopropyl-L-phenylalanine

| Enzyme Class | Potential Reaction | Potential Product(s) |

| Monooxygenase | Hydroxylation followed by ring opening | Phenylalanine derivatives with opened and functionalized side chains |

| Reductase | Reductive ring opening | Linear alkyl-substituted phenylalanine derivatives |

| Radical SAM Enzymes | Radical-mediated ring opening | Various rearranged and functionalized phenylalanine derivatives |

This table presents hypothetical outcomes of enzymatic reactions on 4-cyclopropyl-L-phenylalanine to illustrate the potential for mechanistic studies.

Studies Involving Heme-Containing Enzymes and Phenylalanine Analogues

The introduction of unnatural amino acids into heme-containing proteins like myoglobin (B1173299) and cytochrome P450 is a powerful technique to probe and engineer their function. For instance, the incorporation of L-3,4-dihydroxyphenylalanine (DOPA) into myoglobin has been shown to create a mutant with enhanced peroxidase activity. The cyclopropyl group, in particular, is a known mechanistic probe for cytochrome P450 enzymes. Studies using cyclopropyl-containing fatty acids have helped to elucidate the radical-based mechanism of hydroxylation by these enzymes. nih.gov The cyclopropane ring acts as a "radical clock," where ring-opening products can provide evidence for transient radical intermediates. nih.gov

Advancements in Protein Engineering

Protein engineering frequently utilizes non-canonical amino acids to introduce novel properties into proteins.

Modulation of Protein Stability and Permeability

The stability of a protein can be modulated by substituting canonical amino acids with unnatural ones. For instance, substituting hydrophobic residues on a protein's surface with hydrophilic ones can enhance stability. nih.gov The introduction of the parent amino acid, L-phenylalanine, has been shown to act as a stabilizer and inhibitor of amorphous aggregation for certain enzymes. nih.gov However, there are no specific published research findings that document the effect of incorporating 4-Cyclopropyl-L-phenylalanine on the stability or permeability of any given protein. The unique steric and electronic properties of the cyclopropyl group could theoretically impact protein packing and folding, but this has not been experimentally verified in the literature.

Site-Specific Functionalization via Bio-orthogonal Ligation Chemistries (e.g., Click Chemistry)

Bio-orthogonal chemistry allows for the specific chemical modification of proteins in a biological environment. This is often achieved by incorporating a non-canonical amino acid bearing a unique reactive handle, such as an azide, alkyne, or a strained ring system. While the cyclopropyl group is a three-membered ring, it is generally not reactive enough to participate in common bio-orthogonal reactions like click chemistry under biological conditions.

More reactive, strained cyclopropene (B1174273) derivatives, such as cyclopropene-modified lysine (B10760008) (CpK), have been successfully incorporated into proteins and used for bio-orthogonal labeling. nih.gov These cyclopropenes react rapidly with tetrazines in an inverse-electron-demand Diels-Alder reaction. nih.govnih.gov There is no evidence in the scientific literature to suggest that the cyclopropyl group of 4-Cyclopropyl-L-phenylalanine can be used as a handle for bio-orthogonal ligation in a similar manner.

Exploration of Structure-Function Relationships via Amino Acid Substitution

Substituting canonical amino acids with non-canonical analogues is a fundamental strategy for exploring protein structure-function relationships. nih.govnih.gov For example, the site-specific incorporation of 4-iodo-L-phenylalanine has been used to create proteins that can be chemoselectively modified, aiding in structural studies. nih.gov While 4-Cyclopropyl-L-phenylalanine HCl is commercially available for use in peptide synthesis, echobiosystems.com there is a lack of published studies where it has been used as a substitute for phenylalanine or other amino acids to systematically probe protein structure and function.

Design and Application in Peptide and Protein Mimetics

Strategic Incorporation for Mimicking Peptide Structures

The design of peptidomimetics often involves the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby increasing affinity for its biological target and reducing the entropic penalty upon binding. The cyclopropyl (B3062369) group of 4-Cyclopropyl-L-phenylalanine is particularly adept at influencing peptide backbone geometry.

The incorporation of 4-Cyclopropyl-L-phenylalanine can facilitate the formation of pseudo-cyclic motifs within a linear peptide chain. The rigid and sterically demanding nature of the cyclopropyl ring can restrict the rotational freedom of the phenylalanine side chain, influencing the local backbone conformation. This can lead to the formation of intramolecular hydrogen bonds or other non-covalent interactions that mimic the turn structures often found in bioactive peptides. Research on cyclopropyl dipeptide mimics has shown that the cyclopropyl group itself, without contributions from side-chain substituents, is capable of inducing turn-like structures. nih.gov These mimics can exhibit intramolecular hydrogen bonding patterns consistent with those found in native β-turns. nih.gov The electronic effects of substituents at the 4-position of the phenylalanine ring have also been shown to influence the global conformation of cyclic peptides, with electron-donating groups promoting a folded conformation. nih.gov While direct studies on 4-Cyclopropyl-L-phenylalanine's ability to form pseudo-cyclic motifs are not extensively documented, the known turn-inducing properties of cyclopropyl-containing mimics suggest its potential in this application. nih.gov

Development of Biologically Active Peptide Mimetics

The ultimate goal of incorporating unnatural amino acids like 4-Cyclopropyl-L-phenylalanine is to develop peptidomimetics with enhanced biological activity and improved therapeutic potential.

The design of high-affinity ligands for biological receptors is a key area of drug discovery. The conformational constraint imparted by 4-Cyclopropyl-L-phenylalanine can be a powerful strategy to increase the binding affinity of a peptide for its target. By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding is reduced. The synthesis of diastereomeric enkephalins incorporating cyclopropyl phenylalanine has demonstrated that the stereochemistry of the cyclopropyl group is critical for binding affinity, with peptides containing the Z-cyclopropyl phenylalanine residue showing strong binding to rat brain receptors. nih.gov This highlights the importance of precise conformational control in achieving high-affinity interactions. While specific examples of 4-Cyclopropyl-L-phenylalanine in affinity reagents are not widely reported, the principles of conformational constraint suggest its utility in this area.

Gramicidin S is a cyclic decapeptide antibiotic with potent activity against a range of bacteria. Its structure features a well-defined β-sheet conformation stabilized by four intramolecular hydrogen bonds. The D-phenylalanine residues in Gramicidin S are located in the crucial β-turn regions. The replacement of these D-phenylalanine residues with various analogues has been a common strategy to modulate the antimicrobial activity and reduce the hemolytic toxicity of Gramicidin S. The incorporation of unnatural amino acids can alter the peptide's interaction with bacterial membranes. While direct incorporation of 4-Cyclopropyl-L-phenylalanine into Gramicidin S is not prominently featured in available literature, studies with other phenylalanine analogues provide a strong rationale for its potential application. For instance, modifying the aromatic side chain can influence the peptide's amphipathicity and its ability to disrupt bacterial membranes.

Table 1: Antimicrobial Activity of Peptides Containing Unnatural Amino Acids

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Peptides with Tic and Oic | ESKAPE Pathogens | 6.25 to 100 µg/mL | dtic.mil |

| Adhesive Peptides with DOPA | E. coli, P. aeruginosa, S. aureus | Complete inhibition within 2 hours | nih.govmdpi.com |

| Tryptophan-Substituted BP100 Analogs | Multidrug-resistant P. aeruginosa | 1.5- to 5.5-fold higher activity than BP100 | mdpi.com |

This table presents data on antimicrobial peptides containing various unnatural amino acids to illustrate the impact of such modifications on activity. Specific data for 4-Cyclopropyl-L-phenylalanine containing antimicrobial peptides is not currently available in the cited literature.

A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids like 4-Cyclopropyl-L-phenylalanine can significantly enhance resistance to proteolytic enzymes. nih.govresearchgate.net The bulky and non-natural side chain of 4-Cyclopropyl-L-phenylalanine can sterically hinder the approach of proteases to the peptide backbone, thereby preventing cleavage. Furthermore, the conformational constraints imposed by this amino acid can mask protease recognition sites. Cyclization is a well-known strategy to improve the proteolytic stability of peptides. researchgate.netresearchgate.net The ability of 4-Cyclopropyl-L-phenylalanine to induce turn-like structures can mimic the effect of cyclization, leading to enhanced stability even in linear peptides. Studies on peptide-brush polymers have also shown that increasing the hydrophobicity of the polymer backbone can lead to decreased exposure of cleavage sites and enhanced proteolytic stability. osti.govresearchgate.net

Conformational Effects of the Cyclopropyl Group on Peptide Structures

The incorporation of a cyclopropyl group into the side chain of phenylalanine has profound effects on the conformational properties of peptides. This is primarily due to the rigid and sterically demanding nature of the three-membered ring.

Induction of Specific Secondary Structures: The steric bulk and defined geometry of the cyclopropyl group can be used to induce or stabilize specific secondary structures within a peptide, such as β-turns or helical folds. Computational and crystallographic studies have shown that cyclopropane-based peptidomimetics can effectively mimic a wide range of peptide secondary structures nih.gov. This ability to control the peptide's conformation is crucial for designing molecules that can interact with specific protein surfaces or receptor binding pockets.

Modulation of Receptor Binding and Selectivity: The defined orientation of the phenyl ring and the peptide backbone, enforced by the cyclopropyl group, can be exploited to optimize interactions with biological targets. By designing peptidomimetics with specific stereochemistry at the cyclopropane (B1198618) ring, it is possible to fine-tune the spatial arrangement of pharmacophoric groups and thereby enhance binding affinity and selectivity for a particular receptor subtype nih.gov.

Research Findings on Conformational Effects:

| Research Focus | Key Findings |

| Conformational Analysis of Cyclopropane-Based Peptidomimetics | Computational calculations and X-ray crystallography demonstrated that the cyclopropane moiety effectively constrains the molecular conformation in a three-dimensionally diverse manner, covering a broad chemical space similar to that of peptide secondary structures nih.gov. |

| Cyclopropane-Derived Peptidomimetics as Enzyme Inhibitors | Trisubstituted cyclopropanes have been successfully used as rigid replacements for dipeptide units in the design of enzyme inhibitors. The specific orientation of substituents on the cyclopropane ring allows for the probing of topological features of enzyme active sites acs.org. |

| Cyclopropane Insertion for χ-Space Control | The insertion of a cyclopropane ring between the α- and β-carbons of an amino acid (ACC derivatives) is a strategy to control the χ1 and χ2 torsional angles of the side chain, which is critical for activity and selectivity in peptidomimetics mdpi.com. |

| Cyclopropane-Containing γ-Amino Acids in Macrocyclic Peptides | The incorporation of cyclopropane-containing γ-amino acids has been shown to influence the macrocyclization of peptides, favoring the formation of larger ring structures due to the conformational constraints imposed by the cyclopropyl group nih.gov. |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for separating 4-Cyclopropyl-L-phenylalanine HCl from reaction impurities and for quantifying its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral molecules like this compound. To separate the L- and D-enantiomers, specialized chiral stationary phases (CSPs) are required.

Research Findings: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com The separation mechanism on these columns involves multiple chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric hindrance. The mobile phase composition, typically a mixture of an organic modifier like acetonitrile or methanol and an aqueous buffer, is optimized to achieve baseline resolution between the enantiomers. semanticscholar.orgresearchgate.net Detection is commonly performed using a UV detector, as the phenyl ring of the molecule is chromophoric. By comparing the peak areas of the L- and D-enantiomers, the enantiomeric excess can be accurately calculated, which is a critical quality attribute for its use in stereospecific synthesis and biological studies. uma.es For instance, studies on similar phenylalanine derivatives have demonstrated that adjusting the mobile phase composition and column temperature can significantly impact retention and resolution. semanticscholar.org

Table 1: Illustrative HPLC Conditions for Chiral Separation of Phenylalanine Analogs This table is a composite representation based on typical methods for phenylalanine derivatives.

| Parameter | Condition |

|---|---|

| Column | Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | Acetonitrile / Water (e.g., 75:25 v/v) with acidic or basic modifiers |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-254 nm |

| Column Temperature | 20-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for amino acid analysis, but it requires a chemical modification step known as derivatization. Amino acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.com

Research Findings: Derivatization converts the polar carboxyl and amino groups into less polar, more volatile esters and amides. sigmaaldrich.com Silylation is a common method, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comucdavis.edu These reagents replace the active hydrogens on the amine, carboxyl, and any other functional groups with a silyl group (e.g., trimethylsilyl or tert-butyldimethylsilyl). nih.gov Once derivatized, the compound can be vaporized and separated on a GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the derivatized molecule. This fragmentation pattern serves as a "fingerprint" for identification and can be compared against spectral libraries. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent Abbreviation | Full Chemical Name | Target Functional Groups |

|---|---|---|

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | -NH₂, -COOH, -OH, -SH |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -NH₂, -COOH, -OH, -SH |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | -NH₂, -COOH, -OH |

Ion-Pair Reversed-Phase HPLC Coupled with Chemiluminescent Nitrogen Detection (CLND)

For the analysis of underivatized amino acids, ion-pair reversed-phase HPLC offers a robust separation strategy. creative-proteomics.comnih.gov This technique is particularly powerful when coupled with a highly specific detector like the Chemiluminescent Nitrogen Detector (CLND).

Research Findings: In ion-pair chromatography, a charged ion-pairing reagent (e.g., a volatile perfluorinated carboxylic acid like trifluoroacetic acid) is added to the mobile phase. researchgate.nettechnologynetworks.com This reagent forms a neutral, hydrophobic ion-pair with the charged amino acid, allowing it to be retained and separated on a standard reversed-phase column (e.g., C8 or C18). nih.govtechnologynetworks.com The CLND is a nitrogen-specific detector that works by high-temperature combustion of the column effluent, which converts all nitrogen-containing compounds into nitric oxide (NO). The NO then reacts with ozone to produce excited-state nitrogen dioxide, which emits light as it decays. The amount of light produced is directly proportional to the amount of nitrogen in the sample. A key advantage of the CLND is its equimolar response, meaning the signal is dependent only on the number of nitrogen atoms in the molecule, not its structure. researchgate.net This simplifies quantification, especially in complex mixtures or for novel compounds where pure standards may be unavailable. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

Research Findings: For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The protons on the cyclopropyl (B3062369) ring would appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The aromatic protons on the benzene ring would appear as two doublets in the aromatic region (~7.0-7.5 ppm). nih.gov The alpha-proton (adjacent to the amino and carboxyl groups) and the beta-protons (of the CH₂ group) would appear as multiplets in the range of ~3.0-4.5 ppm. hmdb.ca The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (~170-175 ppm), the aromatic carbons (~120-140 ppm), the alpha- and beta-carbons, and the unique carbons of the cyclopropyl group. nih.gov While ¹⁹F NMR is a powerful technique for fluorine-containing compounds, it is not applicable to the parent compound this compound but would be essential for characterizing any of its fluorinated derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Cyclopropyl-L-phenylalanine Predicted values based on standard chemical shift ranges for similar structural motifs. Solvent is typically D₂O or DMSO-d₆.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Cyclopropyl CH₂ | ¹H | ~0.6 - 1.1 | Multiplet |

| Cyclopropyl CH | ¹H | ~1.8 - 2.0 | Multiplet |

| β-CH₂ | ¹H | ~3.1 - 3.4 | Multiplet |

| α-CH | ¹H | ~4.1 - 4.3 | Multiplet |

| Aromatic CH | ¹H | ~7.1 - 7.4 | Doublets |

| Cyclopropyl C | ¹³C | ~10 - 16 | - |

| β-C | ¹³C | ~37 | - |

| α-C | ¹³C | ~55 | - |

| Aromatic C | ¹³C | ~128 - 145 | - |

| Carbonyl C | ¹³C | ~172 | - |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

Research Findings: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like amino acids. It typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. massbank.eu High-Resolution Mass Spectrometry (HRMS) measures the m/z value with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the compound. nih.gov For 4-Cyclopropyl-L-phenylalanine (the free base), the exact mass of its protonated ion can be calculated and compared to the experimentally measured value to confirm its elemental composition. This technique is definitive for confirming the identity of a synthesized compound.

Table 4: HRMS Data for 4-Cyclopropyl-L-phenylalanine

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C₁₂H₁₅NO₂ |

| Ion Formula | [C₁₂H₁₆NO₂]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 206.1176 u |

| Typical Mass Accuracy | < 5 ppm |

X-ray Crystallography for High-Resolution Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, offering an unambiguous depiction of its molecular structure. nih.gov The process involves directing an X-ray beam onto a purified crystal of the substance. The subsequent diffraction pattern, composed of numerous spots of varying intensities, is meticulously analyzed to compute an electron density map, which in turn reveals the three-dimensional structure of the molecule. nih.gov

While specific crystallographic data for this compound is not extensively available in public literature, the analysis of related phenylalanine derivatives provides a framework for understanding its likely structural characteristics. Studies on para-substituted L-phenylalanine analogues, for instance, reveal how modifications to the phenyl ring influence crystal packing and molecular conformation. acs.org For L-phenylalanine and its derivatives, crystal structures are often characterized by specific arrangements, such as bilayer formations, governed by hydrophilic and hydrophobic interactions. acs.orgresearchgate.net These studies have successfully determined crystal systems, space groups, and unit cell parameters for various phenylalanine compounds, which are crucial for understanding their solid-state properties. researchgate.net

Research into Nα-aroyl-N-aryl-phenylalanine amides has also demonstrated the power of X-ray diffraction in identifying polymorphism, where a compound can exist in multiple crystalline forms. mdpi.com Such studies confirm the molecular structure, including the conformation of amide groups and the nature of intermolecular hydrogen bonding, which dictates the formation of polymeric stacks within the crystal lattice. mdpi.com

Table 1: Representative Crystallographic Data for Phenylalanine Derivatives

| Compound | Crystal System | Space Group | Key Lattice Parameters (Å) |

|---|---|---|---|

| L-Phenylalanine L-phenylalaninium malonate | Monoclinic | P2 | a=14.021, b=5.5077, c=14.597 |

Note: This table presents data from related phenylalanine compounds to illustrate typical crystallographic parameters, as specific data for this compound is not publicly documented.

Surface Plasmon Resonance (SPR) for Molecular Interaction and Binding Affinity Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data on association and dissociation rates, as well as binding affinity.

While direct SPR studies on this compound are not prominent in the available literature, research on derivatives and related molecules showcases the utility of this technique. For example, SPR has been employed to investigate the interaction of phenylalanine-containing compounds with biological targets. In a study on HIV-1 capsid modulators, derivatives incorporating a phenylalanine scaffold were analyzed using SPR to confirm their binding preference to the CA hexamer over the monomer. nih.gov This type of analysis is critical for understanding the mechanism of action of potential therapeutic agents.

Furthermore, SPR sensors based on molecularly imprinted polymers have been developed for the sensitive and selective detection of L-phenylalanine. nih.govresearchgate.net These studies, while focused on detection rather than interaction with a specific biological partner, demonstrate the feasibility of immobilizing phenylalanine-related structures on SPR sensor chips and measuring binding events. Kinetic analyses in these systems have determined limits of detection and quantification, showcasing the high sensitivity of the SPR method. nih.govresearchgate.net Such approaches could theoretically be adapted to study the binding of this compound to its molecular targets.

Table 2: Illustrative SPR Kinetic Data for L-Phenylalanine Detection

| Parameter | Value |

|---|---|

| Analyte Concentration Range | 5.0–400.0 μM |

| Limit of Detection (LOD) | 0.0085 μM |

| Limit of Quantification (LOQ) | 0.0285 μM |

Note: This data is from an SPR sensor designed for L-phenylalanine detection and serves to illustrate the type of quantitative information obtainable from SPR experiments. nih.govresearchgate.net

Theoretical and Computational Investigations of 4 Cyclopropyl L Phenylalanine Hcl Systems

Molecular Modeling and Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are indispensable for studying the time-dependent behavior of 4-Cyclopropyl-L-phenylalanine HCl, capturing its conformational landscape and interactions with its environment. The foundation of these simulations lies in the use of a force field, which is a set of parameters describing the potential energy of the system's particles. For a non-standard amino acid like 4-Cyclopropyl-L-phenylalanine, specialized force fields are required. nih.govnih.gov

Force fields such as AMBER and CHARMM are frequently extended to include parameters for unnatural amino acids. nih.govambermd.org The development process for these parameters is meticulous, often involving quantum mechanical (QM) calculations to derive partial atomic charges and define the torsional potentials of the unique side chain. nih.gov For instance, the CHARMM General Force Field (CGenFF) has been expanded to cover a large number of non-standard amino acids, with parameters optimized against QM data to ensure high-quality intra- and intermolecular interaction terms. nih.gov Similarly, the AMBER force field has been updated to include various modified residues, and frameworks like Forcefield_NCAA provide parameters for a wide array of non-canonical amino acids, which are crucial for accurately modeling peptides and proteins containing them. nih.govambermd.orgacs.org

MD simulations can track the trajectory of the molecule in a solvent, typically water, revealing how the cyclopropyl (B3062369) group influences the side chain's flexibility and its preferred orientations. These simulations are also used to study the self-assembly of phenylalanine analogs into larger nanostructures, a process driven by a delicate balance of intermolecular forces. cjps.orgnih.govnih.govmdpi.com By analyzing these simulations, researchers can gain a molecular-level understanding of the formation pathways of such aggregates. cjps.org

Table 1: Key Aspects of MD Simulations for Phenylalanine Analogs

| Simulation Aspect | Description | Relevance to 4-Cyclopropyl-L-phenylalanine |

| Force Field | A collection of equations and associated constants designed to reproduce molecular geometry and energy. Common examples include AMBER, CHARMM, and GROMOS. nih.gov | Requires specialized parameters for the cyclopropylphenyl group to accurately model its unique geometry and electronic properties. nih.govambermd.org |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit models that represent the solvent environment. | Crucial for studying the solvation of the HCl salt form and its influence on conformational preferences. |

| Enhanced Sampling | Techniques like Replica Exchange Molecular Dynamics (REMD) are used to overcome energy barriers and explore a wider range of conformations. acs.org | Can be used to thoroughly map the conformational landscape of the flexible side chain. acs.org |

| Analysis | Calculation of properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonding, and interaction energies. | Provides quantitative data on stability, flexibility, and the nature of interactions with solvent or binding partners. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic properties of this compound. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between accuracy and computational cost for systems of this size. nih.gov

Conceptual DFT further uses these calculated properties to derive reactivity indices such as electronegativity, hardness, and electrophilicity, which help in predicting how the molecule will interact in a chemical reaction. nih.gov This approach is part of a broader field known as Computational Peptidology, which applies computational methods to understand peptide behavior at the molecular level. nih.gov

Table 2: Representative Electronic Properties from DFT Calculations

| Property | Description | Significance for 4-Cyclopropyl-L-phenylalanine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. nih.gov | Influenced by the electron-donating potential of the cyclopropyl-phenyl moiety. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. nih.gov | Key to understanding interactions with electron-rich species or electrophilic attack sites. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. nih.gov | A larger gap implies higher stability; the cyclopropyl group can modulate this value. |

| Electrostatic Potential (ESP) | A 3D map of the charge distribution around the molecule, indicating regions prone to electrostatic interactions. | Highlights the positive charge on the protonated amine and negative charge on the carboxylate and chloride ions. |

| Mulliken Atomic Charges | A method for assigning partial charges to individual atoms in a molecule. | Provides insight into the charge distribution and helps in parameterizing force fields for MD simulations. |

Advanced Analysis of Intermolecular Interactions and Energy Frameworks

The solid-state structure and biological function of this compound are governed by a complex network of intermolecular interactions. Advanced computational tools are used to dissect and quantify these non-covalent forces, which include hydrogen bonds, van der Waals forces, and π-interactions.

In the crystalline state, the protonated α-amino group and the carboxylic acid group are primary donors and acceptors for strong hydrogen bonds, often involving the chloride counter-ion and water molecules. The aromatic phenyl ring is a hub for π-π stacking and C-H···π interactions. The cyclopropyl group itself, with its unique electronic character and C-H bonds, can also participate in weak hydrogen bonds and van der Waals contacts.

Computational Prediction and Elucidation of Reaction Mechanisms

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of modified amino acids like 4-Cyclopropyl-L-phenylalanine. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, thereby calculating activation energies and reaction pathways.

The synthesis of cyclopropane (B1198618) rings is a significant area of research. Recently, the discovery and characterization of radical S-adenosyl-L-methionine (SAM) enzymes that can form cyclopropyl groups in ribosomally synthesized and post-translationally modified peptides (RiPPs) have opened new avenues for biocatalysis. acs.org For example, a new family of cyclopropyl (CP) synthases has been identified through bioinformatics, and one such enzyme, TigE, has been shown to form a methyl-cyclopropylglycine from an isoleucine residue. acs.org Computational methods like DFT can be used to model the reaction mechanisms of these enzymes, elucidating how the radical-based chemistry leads to the formation of the strained cyclopropane ring. Such studies are critical for engineering these enzymes for novel synthetic applications in the pharmaceutical industry. acs.org

Conformational Analysis and Prediction of Steric Effects

The three-dimensional shape of 4-Cyclopropyl-L-phenylalanine is fundamental to its biological activity, as it dictates how the molecule can fit into the binding pocket of a target protein. The cyclopropyl group significantly influences the molecule's conformational preferences. nih.govacs.org It acts as a "conformationally restricted" mimetic of other groups, such as a gem-dimethyl or a vinyl group, but with a more rigid and defined geometry. acs.org

Conformational analysis involves systematically or stochastically exploring the molecule's potential energy surface to find low-energy, stable conformers. The key degrees of freedom are the dihedral angles of the side chain (χ1 and χ2) and the backbone (φ and ψ). The steric bulk of the cyclopropyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds (defining χ1 and χ2), favoring specific rotameric states. This conformational restriction can be entropically favorable when binding to a receptor, as less conformational freedom is lost upon binding, potentially increasing potency. nih.govacs.org

Computational modeling can predict these steric effects and preferred conformations, which is invaluable in drug design. Understanding the limited conformational space of 4-Cyclopropyl-L-phenylalanine allows for the design of peptidomimetics with improved proteolytic stability, as the rigid structure can prevent recognition by metabolic enzymes. nih.govacs.org

Future Directions and Emerging Research Avenues for 4 Cyclopropyl L Phenylalanine Hcl

Integration with Artificial Intelligence and Machine Learning in Rational Protein Design

AI and ML algorithms are increasingly used to navigate the vast sequence space of proteins, which is astronomically large. youtube.com These technologies can predict protein structures, model protein-ligand interactions, and guide the design of new protein functionalities. calpion.comml4proteinengineering.complos.orgyoutube.com The introduction of unnatural amino acids (UAAs) like 4-Cyclopropyl-L-phenylalanine HCl into this design process significantly expands the chemical diversity available for creating novel proteins. portlandpress.comyoutube.comsciencedaily.com

The distinct conformational constraints and hydrophobicity of the cyclopropyl (B3062369) group can be leveraged by AI models to design proteins with enhanced stability, novel catalytic activities, or specific binding affinities. For instance, ML models could be trained on datasets containing proteins with and without 4-Cyclopropyl-L-phenylalanine to learn the structural and functional consequences of its incorporation. This knowledge can then be used to predict the optimal placement of this UAA within a protein scaffold to achieve a desired outcome. The synergy between the expanding toolkit of synthetic amino acids and the predictive power of AI promises to accelerate the development of next-generation protein therapeutics, biosensors, and biocatalysts. youtube.com

Exploration of Novel Biocatalytic Pathways for Cyclopropyl Amino Acid Production

The sustainable and efficient synthesis of this compound and other cyclopropyl-containing amino acids is a critical area of research. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net

Recent advancements have demonstrated the potential of engineered enzymes for the production of non-canonical amino acids. nih.gov Researchers are exploring various enzymatic strategies, including the use of aminotransferases and lyases, to produce optically pure amino acids. nih.govnih.gov For instance, engineered aminotransferases can convert α-keto acids into their corresponding amino acids with high stereoselectivity. nih.gov

The development of novel biocatalytic pathways for cyclopropanation is a particularly active area of investigation. nih.govnih.gov Scientists have successfully engineered enzymes, such as myoglobin (B1173299) variants, to catalyze the cyclopropanation of olefins. nih.gov These engineered biocatalysts can produce cyclopropane-containing building blocks with high efficiency and enantioselectivity. nih.gov Future research will likely focus on tailoring these enzymatic systems for the specific synthesis of 4-Cyclopropyl-L-phenylalanine, potentially by designing enzymes that can utilize cyclopropyl-containing precursors or by evolving enzymes to perform cyclopropanation on a phenylalanine backbone. The discovery and engineering of new "ncAA synthases" will be instrumental in making these valuable compounds more accessible for a wide range of applications. nih.gov

Expansion of the Genetic Code for More Complex Biomolecule Construction

The ability to incorporate unnatural amino acids site-specifically into proteins represents a monumental leap in our capacity to create complex biomolecules with novel functions. portlandpress.com This process, known as genetic code expansion, relies on the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can recognize a specific UAA and incorporate it into a growing polypeptide chain in response to a reassigned codon (e.g., a stop codon). portlandpress.com

Phenylalanine derivatives are frequently used in enzyme engineering due to their high incorporation efficiency and the relative ease of their synthesis. portlandpress.com The genetic incorporation of UAAs with unique functionalities, such as photoreactive groups or heavy atoms, has already enabled detailed studies of protein structure and function.

The incorporation of this compound into proteins can introduce a conformationally constrained and hydrophobic residue, which can be used to probe protein structure, enhance protein stability, or create novel binding interfaces. jst.go.jp The cyclopropyl group can act as a minimal, rigid scaffold that can influence the local conformation of the polypeptide backbone. This can be particularly useful in the design of peptides and proteins with specific secondary structures or in the stabilization of protein-protein interactions. The continued development of more efficient and versatile genetic code expansion systems will undoubtedly facilitate the routine use of this compound in the construction of complex and functional biomolecules.

Development of Advanced Bio-Imaging Agents and Diagnostic Tools

The unique properties of the cyclopropyl group also make it an attractive component for the development of advanced bio-imaging agents and diagnostic tools. While direct applications of this compound in this area are still emerging, related research provides a strong rationale for its future potential.

The cyclopropyl moiety has been successfully incorporated into fluorescent probes for the selective detection of specific enzymes. nih.gov For example, a near-infrared fluorescent probe containing a cyclopropyl group has been designed to detect butyrylcholinesterase activity with high selectivity and sensitivity. nih.gov The cyclopropyl group can contribute to the specific recognition of the target enzyme and can also influence the photophysical properties of the probe.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Cyclopropyl-L-phenylalanine HCl, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the cyclopropyl group to L-phenylalanine via cross-coupling or cyclopropanation reactions. For example, adapting protocols for similar amino acid derivatives (e.g., formylation or azido-group incorporation ), reactions may require anhydrous solvents (e.g., dichloromethane), catalysts (e.g., palladium), and controlled temperature. Optimization can be achieved through factorial design, varying parameters like solvent polarity (e.g., THF vs. DMF), reaction time, and molar ratios . Purity is monitored via TLC or HPLC (>95% purity threshold ).

Q. What spectroscopic and chromatographic techniques are effective in characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Optical Rotation : Confirms enantiomeric integrity; e.g., [α]²⁰/D values (e.g., +8.7° in acetic acid/water ).

- NMR/FT-IR : Validates structural features (e.g., cyclopropyl C-H stretches at ~3000 cm⁻¹, aromatic proton shifts in ¹H NMR).

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-validation of these techniques resolves ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : N95 masks, nitrile gloves, and safety goggles to prevent inhalation or skin contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas ).

- Emergency Measures : Immediate rinsing for eye/skin exposure (15+ minutes with water) and medical consultation . Compliance with institutional safety exams (100% pass rate required ) is critical.

Advanced Research Questions

Q. How can factorial design be applied to investigate the effects of reaction parameters on the yield of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) at two levels each. For example:

Q. What computational tools or AI-driven approaches are available to predict the reactivity or optimize the synthesis of this compound?

- Methodological Answer : COMSOL Multiphysics simulates reaction kinetics, while AI platforms (e.g., neural networks) predict optimal solvent systems or catalyst combinations. Virtual screening of cyclopropanation transition states using DFT calculations (e.g., Gaussian) identifies steric/electronic barriers. AI-driven "smart laboratories" enable real-time adjustment of flow reactor parameters .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. MS) when characterizing this compound derivatives?

- Methodological Answer : Contradictions arise from impurities (e.g., residual solvents) or isomeric byproducts. Strategies include:

- Multi-Technique Cross-Validation : Compare HPLC retention times, HRMS exact mass, and 2D-NMR (e.g., HSQC) .

- Theoretical Modeling : Predict NMR chemical shifts (e.g., using ACD/Labs or MestReNova) to match experimental data .

- Controlled Degradation Studies : Identify decomposition products (e.g., cyclopropane ring-opening under acidic conditions ).

Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS), and how can coupling efficiency be improved?

- Methodological Answer : Challenges include steric hindrance from the cyclopropyl group and racemization during activation. Solutions:

- Coupling Agents : Use HATU/DIPEA for efficient amide bond formation .

- Protecting Groups : Employ Fmoc/t-Bu strategies to minimize side reactions.

- Microwave-Assisted SPPS : Enhances coupling efficiency (2–5 minutes at 50°C vs. 1 hour conventionally ).

Q. How does the cyclopropyl substituent influence the conformational stability of peptides containing this compound compared to natural aromatic amino acids?

- Methodological Answer : The cyclopropyl group restricts backbone flexibility, stabilizing β-turn motifs. Comparative studies using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.